molecular formula C20H14BrClN4O B3290065 5-bromo-2-chloro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzamide CAS No. 862810-36-4

5-bromo-2-chloro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzamide

Cat. No.: B3290065
CAS No.: 862810-36-4
M. Wt: 441.7 g/mol
InChI Key: VLGYLPVAIOATEN-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a bromo and chloro substituent on the benzene ring, coupled with an imidazo[1,2-a]pyrimidinyl moiety linked to a methylphenyl group. Its molecular formula is C₃₉H₂₈BrClN₄O₂ (exact formula inferred from structural analogs in evidence), with a molecular weight of approximately ~500 g/mol (estimated based on analogs like ). The compound’s structure combines halogenated aromatic systems with a fused heterocyclic core, making it a candidate for pharmacological studies targeting kinase inhibition or nucleic acid interactions.

Properties

IUPAC Name

5-bromo-2-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrClN4O/c1-12-3-4-13(18-11-26-8-2-7-23-20(26)25-18)9-17(12)24-19(27)15-10-14(21)5-6-16(15)22/h2-11H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGYLPVAIOATEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=C(C=CC(=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazo[1,2-a]pyrimidine core, which can be synthesized through cyclization reactions involving appropriate precursors such as amido-nitriles .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts, such as nickel or palladium, and controlled reaction conditions, including temperature and pressure, are crucial for efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyrimidine core is known to interact with various enzymes and receptors, leading to modulation of their activity. This can result in a range of biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s closest structural analogs include:

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Differences Evidence Source
2-Bromo-N-[5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl]benzamide C₂₀H₁₅BrN₄O 407.27 g/mol 847387-85-3 Bromo at position 2 (vs. 5-bromo-2-chloro); lacks chloro substituent
5-Bromo-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide C₁₉H₁₂BrN₅O₂ 434.23 g/mol 116477-61-3 Methoxy group at position 2; cyanopyrimido-benzimidazole core (vs. imidazo-pyrimidine)
5-Bromo-2-chloro-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide C₂₀H₁₁BrCl₂N₂O₂ 462.12 g/mol 328253-86-7 Benzoxazole core (vs. imidazo-pyrimidine); additional 4-chlorophenyl group

Key Observations :

Halogen Substitution Patterns : The target compound’s 5-bromo-2-chloro arrangement distinguishes it from analogs with single halogen substituents (e.g., 2-bromo in or 5-bromo in ). Dual halogens may enhance electrophilicity and binding to hydrophobic enzyme pockets.

Heterocyclic Core: The imidazo[1,2-a]pyrimidine group (target compound) vs.

Phenyl Substituents : The 2-methylphenyl group in the target compound contrasts with methoxy () or 4-chlorophenyl () substituents, influencing solubility and metabolic stability.

Pharmacological Implications (Inferred from Analogs)
  • Kinase Inhibition : Compounds with imidazo-pyrimidine cores (e.g., ) are associated with kinase inhibition (e.g., JAK2/STAT pathways) due to ATP-binding pocket interactions. The target compound’s chloro substituent may enhance binding affinity compared to bromo-only analogs.
  • Antimicrobial Activity : Benzoxazole derivatives () exhibit antimicrobial properties; the target compound’s hybrid structure may broaden activity spectra.
  • Solubility and Bioavailability: The methyl group in the target compound (vs.

Biological Activity

5-Bromo-2-chloro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide backbone with several substituents, including bromine and chlorine atoms, as well as an imidazo[1,2-a]pyrimidine moiety. These structural elements contribute to its pharmacological properties and interactions with biological targets.

Target Enzymes

The primary mode of action for this compound is as an inhibitor of cyclin-dependent kinases (CDKs) . CDKs are crucial for cell cycle regulation, and their inhibition can lead to disrupted cell proliferation, making this compound a candidate for cancer therapeutics.

Biochemical Pathways

The compound's interaction with CDK active sites prevents substrate phosphorylation, which is essential for cell cycle progression. Additionally, it modulates various biochemical pathways influencing gene expression and protein synthesis. Notably, it also interacts with cytochrome P450 enzymes , affecting drug metabolism.

Biological Activity

Research indicates that this compound exhibits significant biological activity:

  • Inhibition of CDKs : This leads to cell cycle arrest and potential apoptosis in cancer cells.
  • Anticancer Potential : The compound has been shown to inhibit the growth of various cancer cell lines, suggesting its role as a potential anticancer agent.

Research Findings and Case Studies

A summary of relevant studies highlights the biological activity of this compound:

StudyFindings
Demonstrated significant inhibition of CDK activity, leading to reduced proliferation in cancer cell lines.
Showed interaction with cytochrome P450 enzymes, indicating potential implications for drug metabolism.
Identified structural analogs with enhanced potency against specific cancer types.

Comparative Analysis with Related Compounds

The unique structure of this compound sets it apart from other imidazo[1,2-a]pyridine derivatives. Below is a comparison table:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
4-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridineBromophenyl substituentCDK inhibitionSimpler structure without additional halogens
6-Chloro-N-(4-methylphenyl)imidazo[1,2-a]pyridineChlorophenyl substituentAntimicrobial propertiesLacks bromine substitution
3-Methylimidazo[1,2-a]pyridineBasic imidazo structureMutagenic propertiesNo halogenation or benzamide functionality

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 5-bromo-2-chloro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis involves multi-step reactions, typically starting with the preparation of the imidazo[1,2-a]pyrimidine core, followed by coupling with substituted benzamide precursors. Key steps include:

  • Pd/Cu-catalyzed cross-coupling for imidazo[1,2-a]pyrimidine formation (e.g., Suzuki-Miyaura coupling) .
  • Amide bond formation via activation of the carboxylic acid (e.g., using HATU or EDCI) with the aniline derivative .
  • Optimization : Use continuous flow reactors to enhance yield and purity, and employ catalysts like Pd(PPh₃)₄ under inert conditions . Reaction parameters (temperature, solvent polarity) should be screened via Design of Experiments (DoE) to minimize side products.

Q. Q2. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 10.80 ppm for amide protons, aromatic proton splitting patterns) .
  • Mass Spectrometry : High-resolution LC-MS ([M+H]+ ion) to verify molecular weight and detect impurities .
  • FT-IR : Peaks at ~1670 cm⁻¹ (C=O stretch) and ~3150 cm⁻¹ (N-H stretch) confirm amide functionality .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. Q3. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

Methodological Answer:

  • Enzyme Inhibition Assays : Test COX-2 inhibition via fluorometric kits (e.g., Cayman Chemical’s COX Inhibitor Screening Assay) .
  • Cellular Viability Assays : Use MTT/XTT in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Binding Affinity Studies : Surface Plasmon Resonance (SPR) to measure interactions with target proteins (e.g., kinases) .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Methodological Answer:

  • Analog Synthesis : Modify substituents systematically (e.g., replace bromine with fluorine, alter methyl groups on the phenyl ring) .
  • Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to identify critical binding motifs (e.g., imidazo[1,2-a]pyrimidine’s role in π-π stacking) .
  • In Silico Docking : Autodock Vina or Glide to predict binding modes to COX-2 or kinase domains . Validate predictions with mutagenesis studies (e.g., alanine scanning).

Q. Q5. How can crystallography resolve contradictions in reported biological activity data?

Methodological Answer:

  • Protein-Ligand Co-crystallization : Soak the compound into COX-2 crystals (PDB: 5KIR) and solve the structure via X-ray diffraction (2.0–2.5 Å resolution) .
  • Electron Density Maps : Use the CCP4 suite (REFMAC5, Coot) to analyze binding interactions (e.g., hydrogen bonds with Gln³⁸⁹, hydrophobic contacts with Leu³⁵²) .
  • Orthogonal Assays : Compare crystallography data with SPR and enzymatic IC₅₀ values to resolve discrepancies in inhibition mechanisms .

Q. Q6. What strategies mitigate metabolic instability observed in preclinical studies?

Methodological Answer:

  • Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF-MS to identify oxidation/hydrolysis sites (e.g., imidazo[1,2-a]pyrimidine ring) .
  • Prodrug Design : Introduce ester or phosphate groups at vulnerable sites (e.g., amide N-methylation) to enhance plasma stability .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .

Q. Q7. How can computational methods predict off-target effects?

Methodological Answer:

  • Pharmacophore Profiling : Screen against PubChem’s BioAssay database to identify similar bioactive compounds .
  • Machine Learning Models : Train Random Forest classifiers on ChEMBL data to predict kinase or GPCR off-target binding .
  • Molecular Dynamics Simulations : GROMACS or AMBER to assess stability in non-target binding pockets (e.g., ATP-binding sites in unrelated kinases) .

Data Analysis & Contradiction Resolution

Q. Q8. How should researchers address discrepancies in reported IC₅₀ values across studies?

Methodological Answer:

  • Standardized Protocols : Replicate assays under identical conditions (e.g., 10% FBS, 37°C, 48-hour incubation) .
  • Normalization : Use reference inhibitors (e.g., celecoxib for COX-2) as internal controls .
  • Meta-Analysis : Apply statistical tools (e.g., Prism’s mixed-effects model) to aggregate data from multiple studies and identify outliers .

Q. Q9. What methodologies validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • CRISPR Knockout Models : Generate COX-2⁻/− cell lines to confirm target specificity .
  • Transcriptomics : RNA-seq to identify downstream pathways (e.g., NF-κB, MAPK) affected by treatment .
  • Chemical Proteomics : Use affinity-based probes (ABPs) with a biotin tag to pull down interacting proteins from lysates .

Advanced Structural Studies

Q. Q10. How can cryo-EM complement crystallography in studying large protein complexes bound to the compound?

Methodological Answer:

  • Sample Preparation : Reconstitute the compound with COX-2 in lipid nanodiscs to mimic membrane environments .
  • Data Collection : Collect 200,000+ particles on a Titan Krios microscope (300 kV) and process via RELION-4.0 .
  • Model Building : Fit the compound’s density into the cryo-EM map (3.5–4.0 Å resolution) using Coot and validate with PHENIX .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-2-chloro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzamide
Reactant of Route 2
Reactant of Route 2
5-bromo-2-chloro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzamide

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